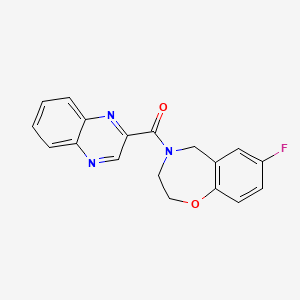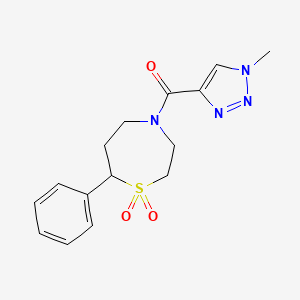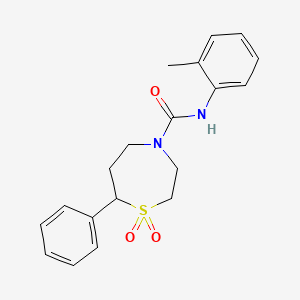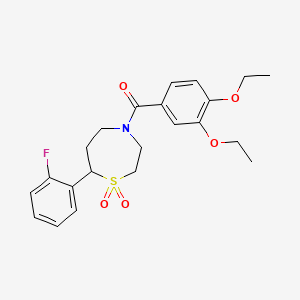
4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione, or 4-OCPT for short, is a compound that has been studied for its potential applications in scientific research. It is a derivative of thiazepane and is a member of the oxolane family of compounds. 4-OCPT is a colorless solid that is soluble in water and organic solvents. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry.
Aplicaciones Científicas De Investigación
4-OCPT has been studied extensively for its potential applications in scientific research. It has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. In addition, 4-OCPT has been used in studies of the biosynthesis of other compounds, such as the synthesis of thiazolidinones. It has also been used in studies of the mechanism of action of drugs, such as the inhibition of the enzyme cyclooxygenase-2.
Mecanismo De Acción
The mechanism of action of 4-OCPT is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-OCPT are not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins and other compounds. Inhibition of COX-2 can lead to a decrease in the production of these compounds, which can have a variety of physiological effects. These effects include decreased inflammation, pain relief, and improved blood flow.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-OCPT in laboratory experiments has both advantages and limitations. One advantage is that it is relatively easy to synthesize and is relatively stable in a variety of solvents. Additionally, it has been used in a variety of laboratory experiments, including studies of its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical industry. However, there are some limitations to its use in the laboratory. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 4-OCPT in scientific research. One potential direction is its use in the development of novel drugs. 4-OCPT could potentially be used to develop drugs that target specific enzymes, such as COX-2, and could be used to create drugs that have fewer side effects than currently available drugs. Additionally, 4-OCPT could be used to develop new imaging techniques, such as positron emission tomography (PET) imaging, which could be used to detect and monitor diseases. Finally, 4-OCPT could be used to study the biochemical and physiological effects of other compounds, such as the effects of other thiazepane derivatives.
Métodos De Síntesis
4-OCPT can be synthesized through a two-step process. The first step involves the reaction of 3-hydroxy-1-methyl-2-oxo-1,2-dihydro-1,2-thiazepin-4-one with phenylmagnesium bromide in a solvent such as diethyl ether. This reaction produces 4-(oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione. The second step involves the conversion of the compound into its base form, which can be done by the addition of sodium hydroxide to the reaction mixture.
Propiedades
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZFWNEKIGGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolane-3-carbonyl)-7-phenyl-1lambda6,4-thiazepane-1,1-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B6425690.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-[4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl]ethan-1-one](/img/structure/B6425698.png)

![methyl 6-(6-methoxy-1H-indole-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B6425709.png)
![3-[2-(4-{2-hydroxy-3-[2-(propan-2-yl)phenoxy]propyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6425713.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide](/img/structure/B6425718.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B6425731.png)

![4-[(5-chlorothiophen-2-yl)sulfonyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425742.png)

![4-[5-(1,2-dithiolan-3-yl)pentanoyl]-7-phenyl-1lambda6,4-thiazepane-1,1-dione](/img/structure/B6425748.png)


